molecular formula C17H19N3O2 B5808123 N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

Numéro de catalogue B5808123
Poids moléculaire: 297.35 g/mol
Clé InChI: YNZXCKFEZWUXGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, also known as DMBMIB, is a benzimidazole derivative that has been extensively studied for its potential use in scientific research. DMBMIB is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mécanisme D'action

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various types of cancer, and its inhibition has been suggested as a potential therapeutic strategy. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to inhibit CK2 activity by binding to the ATP binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for cancer treatment. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has also been shown to have anti-inflammatory properties and has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis. In addition, N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to induce apoptosis in cancer cells, and has been suggested as a potential adjuvant therapy for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of results. In addition, N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has poor solubility in aqueous solutions, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been suggested as a potential adjuvant therapy for cancer treatment. Another potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have anti-inflammatory properties, and may be a valuable tool for studying the role of CK2 in the inflammatory response. Finally, there is a need for further studies to investigate the off-target effects of N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, and to develop more selective inhibitors of CK2 for use in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, or N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, is a potent and selective inhibitor of CK2 that has been extensively studied for its potential use in scientific research. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and anti-inflammatory properties. While there are some limitations to using N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments, it remains a valuable tool for studying the role of CK2 in various cellular processes. Further studies are needed to investigate its potential as a therapeutic agent for cancer treatment and autoimmune diseases, and to develop more selective inhibitors of CK2 for use in lab experiments and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been described in various research articles. The most commonly used method involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine to form the Schiff base, which is then reacted with 2-aminobenzimidazole in the presence of acetic acid to yield N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine. The purity of the compound can be increased by recrystallization from ethanol or ethyl acetate.

Applications De Recherche Scientifique

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2 in various cell lines, including cancer cells, and has been suggested as a potential therapeutic target for cancer treatment. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has also been shown to have anti-inflammatory properties and has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis.

Propriétés

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-14-9-5-4-8-13(14)19-17(20)18-11-12-7-6-10-15(21-2)16(12)22-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZXCKFEZWUXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.